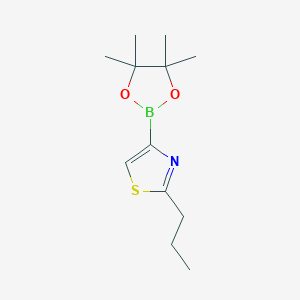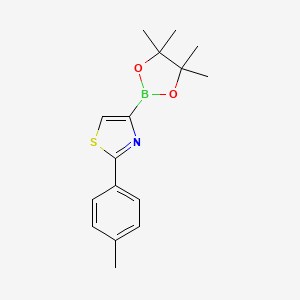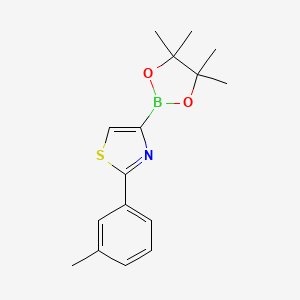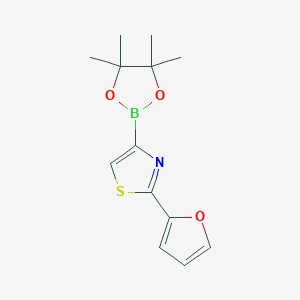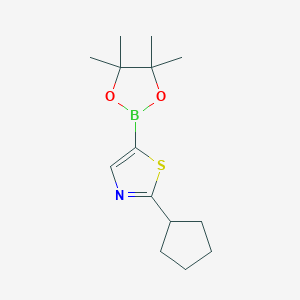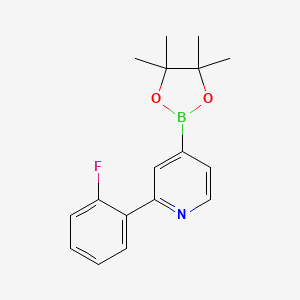
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester (2MPPBP) is a synthetically produced organic compound that has been studied for its potential applications in various scientific fields. It is a boronic acid pinacol ester which is composed of two pyridine rings, an amine group and a boronic acid group. This molecule is of particular interest due to its unique chemical structure and wide range of potential applications.
Aplicaciones Científicas De Investigación
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been studied for its potential applications in drug delivery and as a reagent for the synthesis of metal-organic frameworks.
Mecanismo De Acción
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential applications in various scientific fields due to its unique chemical structure. The boronic acid group of this compound is capable of forming covalent bonds with various functional groups, making it a useful reagent for organic synthesis. Additionally, the pyridine rings of the molecule are capable of forming hydrogen bonds, making it an effective ligand for coordination chemistry.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical and physiological effects. As such, there is no data available regarding the potential effects of this compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its ability to form covalent bonds with various functional groups, making it a useful reagent for organic synthesis. Additionally, the pyridine rings of the molecule can form hydrogen bonds, making it an effective ligand for coordination chemistry. However, this compound is not suitable for use in biological systems due to its lack of biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for the use of 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. One potential application is in the development of novel drug delivery systems. Additionally, this compound could be used as a reagent for the synthesis of metal-organic frameworks. Furthermore, this compound could be used as a catalyst in the synthesis of organic compounds. Finally, this compound could be used as a ligand in coordination chemistry.
Métodos De Síntesis
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 2-methylpiperidine and 4-boronic acid pinacol ester. The reaction is carried out in a two-step process. In the first step, the piperidine is reacted with the boronic acid pinacol ester to form the intermediate 2-methylpiperidin-1-yl boronic acid pinacol ester. This intermediate is then reacted with pyridine to form the desired this compound.
Propiedades
IUPAC Name |
2-(2-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-8-6-7-11-20(13)15-12-14(9-10-19-15)18-21-16(2,3)17(4,5)22-18/h9-10,12-13H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESJERPRDJGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


